molecular formula C21H14F6O6 B12508305 1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]hepta-1,6-diene-3,5-dione

1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]hepta-1,6-diene-3,5-dione

Cat. No.: B12508305
M. Wt: 476.3 g/mol
InChI Key: VYZIRWXDHRZJKK-UHFFFAOYSA-N
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Description

1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]hepta-1,6-diene-3,5-dione is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two trifluoromethoxy groups and two hydroxy groups attached to a hepta-diene backbone. It is a derivative of curcumin, a natural polyphenolic compound found in turmeric, and shares some of its biological activities.

Preparation Methods

The synthesis of 1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]hepta-1,6-diene-3,5-dione involves several steps. One common method includes the condensation of 4-hydroxy-3-(trifluoromethoxy)benzaldehyde with acetylacetone under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in a solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours, followed by purification through recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]hepta-1,6-diene-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of diketone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.

    Substitution: The hydroxy groups in the compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, resulting in the formation of ethers or esters.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It has shown potential as an antioxidant and anti-inflammatory agent, similar to curcumin. Studies have explored its effects on cellular signaling pathways and its ability to modulate gene expression.

    Medicine: Research has investigated its potential as a therapeutic agent for diseases such as cancer, Alzheimer’s disease, and cardiovascular disorders. Its ability to interact with multiple molecular targets makes it a promising candidate for drug development.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]hepta-1,6-diene-3,5-dione involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and transcription factors, leading to changes in cellular processes. For example, it can inhibit the activity of pro-inflammatory enzymes like cyclooxygenase and lipoxygenase, reducing the production of inflammatory mediators. It can also activate antioxidant pathways, enhancing the cellular defense against oxidative stress.

Comparison with Similar Compounds

1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]hepta-1,6-diene-3,5-dione is similar to other curcumin derivatives, such as:

    Curcumin: The parent compound, known for its wide range of biological activities.

    Demethoxycurcumin: A derivative with one less methoxy group, showing similar but slightly different biological effects.

    Bisdemethoxycurcumin: A derivative with two less methoxy groups, often used in combination with curcumin for enhanced effects.

The uniqueness of this compound lies in the presence of trifluoromethoxy groups, which can enhance its stability and bioavailability compared to other curcumin derivatives.

Properties

Molecular Formula

C21H14F6O6

Molecular Weight

476.3 g/mol

IUPAC Name

1,7-bis[4-hydroxy-3-(trifluoromethoxy)phenyl]hepta-1,6-diene-3,5-dione

InChI

InChI=1S/C21H14F6O6/c22-20(23,24)32-18-9-12(3-7-16(18)30)1-5-14(28)11-15(29)6-2-13-4-8-17(31)19(10-13)33-21(25,26)27/h1-10,30-31H,11H2

InChI Key

VYZIRWXDHRZJKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC(F)(F)F)OC(F)(F)F)O

Origin of Product

United States

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